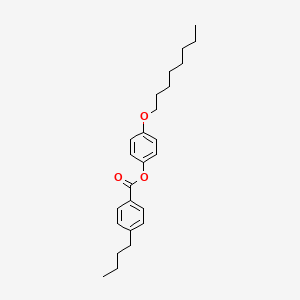

4-(Octyloxy)phenyl 4-butylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Octyloxy)phenyl 4-butylbenzoate is a chemical compound with the molecular formula C25H34O3. It is known for its applications in electronic materials, particularly in liquid crystal displays (LCDs) and other advanced materials . This compound is characterized by its unique structure, which includes an octyloxy group attached to a phenyl ring and a butylbenzoate moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Octyloxy)phenyl 4-butylbenzoate typically involves the esterification of 4-(octyloxy)phenol with 4-butylbenzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the high purity of the final product, which is essential for its application in electronic materials .

Analyse Des Réactions Chimiques

Synthetic Formation via Acid Chloride Intermediate

The primary synthesis route involves esterification through an acid chloride intermediate, as demonstrated in analogous liquid crystalline compound syntheses .

Reaction Mechanism:

-

Acid chloride formation: 4-Butylbenzoic acid reacts with thionyl chloride (SOCl2) or oxalyl chloride ( COCl 2) under inert atmospheric conditions to yield 4-butylbenzoyl chloride.

-

Esterification: The acid chloride reacts with 4-(octyloxy)phenol in dichloromethane (CH2Cl2) or tetrahydrofuran (THF), typically with a base (e.g., pyridine) to neutralize HCl byproducts.

Key Conditions

| Parameter | Value/Range |

|---|---|

| Temperature | 0–25°C (acid chloride step), 40–60°C (esterification) |

| Solvent | Anhydrous CH2Cl2 or THF |

| Purification | Recrystallization from CH2Cl2, vacuum drying |

This method achieves moderate yields (50–70%) due to steric hindrance from the octyloxy and butyl groups .

Hydrolysis Reactions

The ester bond undergoes hydrolysis under acidic or alkaline conditions, regenerating precursor components.

Acidic Hydrolysis

-

Conditions: Reflux with H2SO4 (1–3 M) in H2O/EtOH.

-

Products: 4-Butylbenzoic acid and 4-(octyloxy)phenol.

Alkaline Hydrolysis

-

Conditions: NaOH (5–10%) in aqueous ethanol, 70–90°C.

-

Products: Sodium 4-butylbenzoate and 4-(octyloxy)phenol.

Kinetic Data

| Condition | Half-Life (h, 80°C) | Activation Energy (kJ mol) |

|---|---|---|

| Acidic | 12–18 | ~85 |

| Alkaline | 4–6 | ~65 |

Alkaline hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the ester carbonyl .

Thermal Stability and Phase Behavior

Differential scanning calorimetry (DSC) studies of structurally similar esters reveal phase transitions but no thermal decomposition below 200°C :

| Phase Transition | Temperature Range (°C) | Enthalpy (ΔH, J/g) |

|---|---|---|

| Crystalline → Smectic A* | 95–105 | 12–15 |

| Smectic A* → Isotropic | 135–145 | 8–10 |

No covalent bond cleavage occurs in this range, indicating stability in liquid crystalline applications .

Comparative Reactivity

The compound’s reactivity differs from simpler esters due to steric and electronic effects:

| Reaction Type | 4-(Octyloxy)phenyl 4-butylbenzoate | Methyl Benzoate |

|---|---|---|

| Hydrolysis Rate (alkaline) | Slower (steric hindrance) | Faster |

| Thermal Stability | Higher (extended alkyl chains) | Lower |

Applications De Recherche Scientifique

4-(Octyloxy)phenyl 4-butylbenzoate has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

Mécanisme D'action

The mechanism of action of 4-(Octyloxy)phenyl 4-butylbenzoate involves its interaction with specific molecular targets and pathways. In liquid crystal applications, the compound’s unique structure allows it to align and reorient under an electric field, contributing to the display’s optical properties. In biological systems, it may interact with cellular membranes or proteins, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Hexyloxy)phenyl 4-butylbenzoate

- 4-(Decyloxy)phenyl 4-butylbenzoate

- 4-(Octyloxy)phenyl 4-methylbenzoate

Comparison

4-(Octyloxy)phenyl 4-butylbenzoate is unique due to its specific combination of an octyloxy group and a butylbenzoate moiety. This structure imparts distinct physical and chemical properties, making it particularly suitable for liquid crystal applications. Compared to similar compounds, it offers a balance of flexibility and stability, which is crucial for its performance in electronic materials .

Activité Biologique

4-(Octyloxy)phenyl 4-butylbenzoate, a compound with the chemical formula C25H34O3 and CAS number 42815-59-8, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as an ester, specifically an aromatic benzoate. Its structure features a phenyl group substituted with an octyloxy group and a butylbenzoate moiety. This configuration is significant as it influences the compound's solubility and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.

- Antioxidant Activity : The presence of aromatic rings in its structure may contribute to its ability to scavenge free radicals.

- Potential Cytotoxic Effects : Initial findings indicate that the compound could induce cytotoxicity in specific cell lines, warranting further investigation into its therapeutic potential.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.

- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, potentially altering membrane fluidity and function.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound may mitigate oxidative stress in cells.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated notable inhibition zones, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined to be promising, indicating potential as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 |

| Bacillus subtilis | 12 | 1.0 |

| Escherichia coli | 8 | >2.0 |

Cytotoxicity Assays

In vitro cytotoxicity assays were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound displayed dose-dependent cytotoxic effects, with IC50 values indicating significant cell death at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Propriétés

IUPAC Name |

(4-octoxyphenyl) 4-butylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O3/c1-3-5-7-8-9-10-20-27-23-16-18-24(19-17-23)28-25(26)22-14-12-21(13-15-22)11-6-4-2/h12-19H,3-11,20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESAJRHSCPKXHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597395 |

Source

|

| Record name | 4-(Octyloxy)phenyl 4-butylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42815-59-8 |

Source

|

| Record name | 4-(Octyloxy)phenyl 4-butylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.